molecular formula C20H24N6O B2829338 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1421499-75-3

1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2829338
CAS No.: 1421499-75-3
M. Wt: 364.453
InChI Key: GCUOIPMJQAQSIC-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound with potential applications in various scientific fields. Its structure comprises a urea backbone substituted with a 2,3-dimethylphenyl group and a pyrimidinyl-pyrrole moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dimethylphenyl isocyanate, which is then reacted with an appropriate amine to form the urea linkage. The pyrimidinyl-pyrrole moiety is introduced through a series of nucleophilic substitution reactions, often under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol analogs.

Scientific Research Applications

1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pyrimidinyl-pyrrole moiety is particularly important for its binding affinity and specificity, influencing the compound’s overall efficacy and potency.

Comparison with Similar Compounds

    1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiourea: Similar structure but with a thiourea linkage instead of urea.

    1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)carbamate: Contains a carbamate group instead of urea.

    1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)amide: Features an amide linkage in place of urea.

Uniqueness: 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage, coupled with the pyrimidinyl-pyrrole moiety, provides a unique scaffold for interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-7-6-8-17(15(14)2)25-20(27)22-10-9-21-18-13-19(24-16(3)23-18)26-11-4-5-12-26/h4-8,11-13H,9-10H2,1-3H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOIPMJQAQSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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